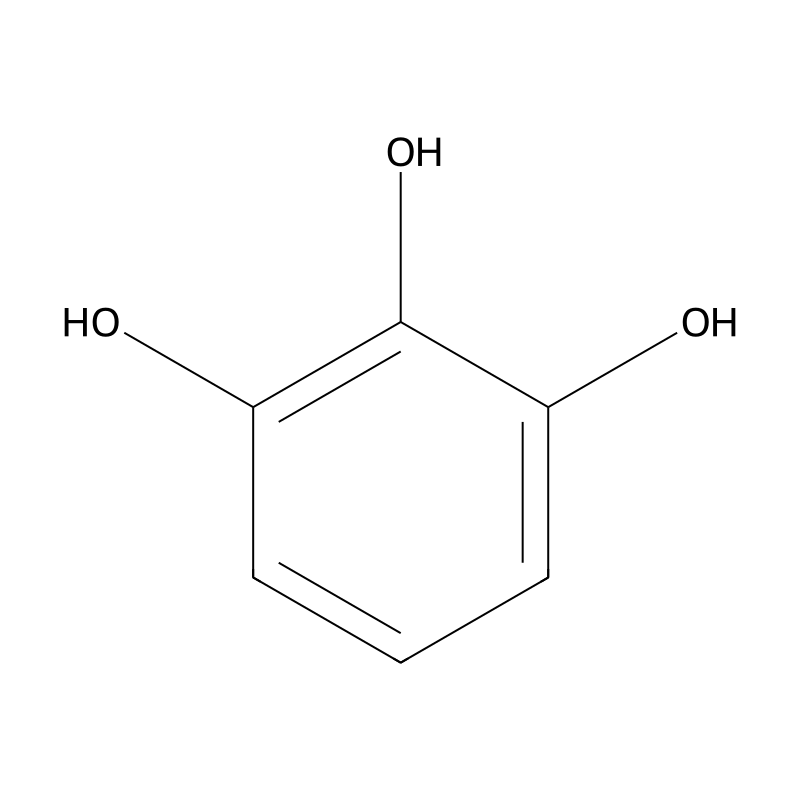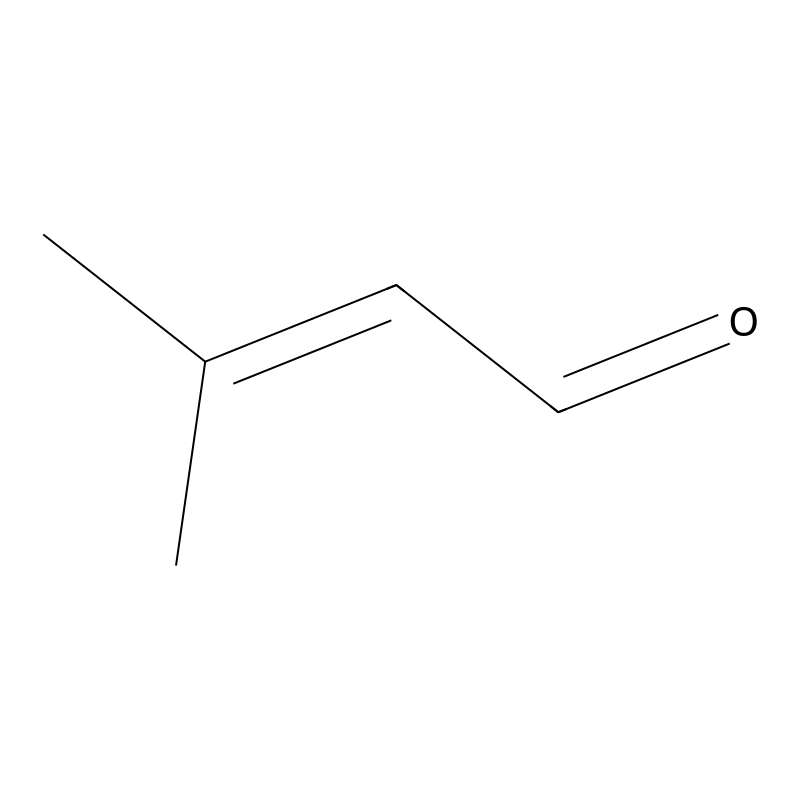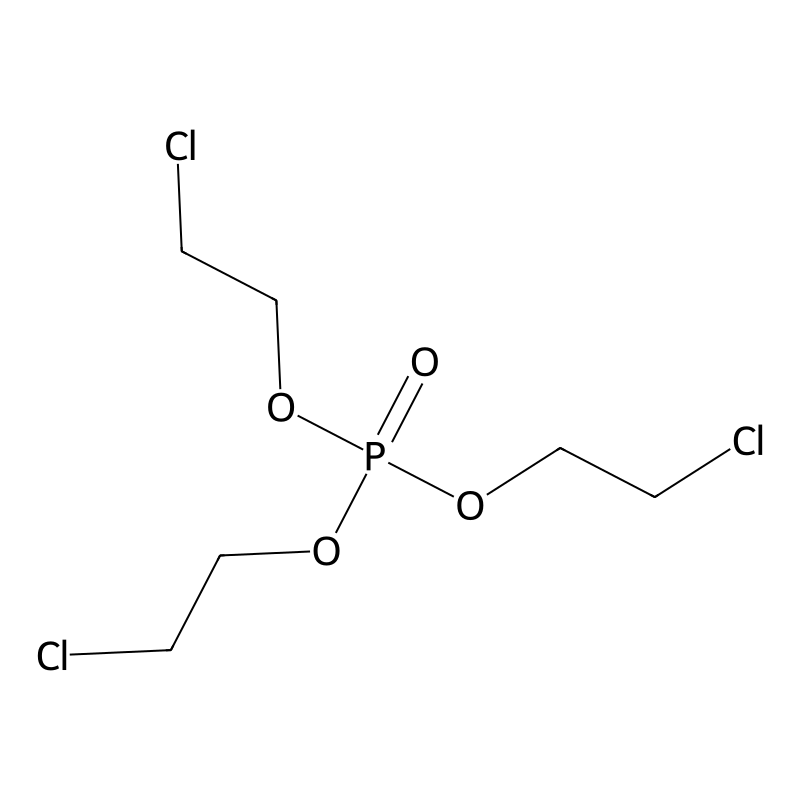Food & Cosmetic Component Standards
CAS No.:120-61-6
Molecular Formula:C6H4(COOCH3)2
C10H10O4
C10H10O4
C10H10O4
C10H10O4
Molecular Weight:194.18g/mol
Availability:
In Stock
CAS No.:87-66-1
Molecular Formula:C6H6O3
C6H6O3
C6H3(OH)3
C6H6O3
C6H3(OH)3
Molecular Weight:126.11 g/mol
Availability:
In Stock
CAS No.:107-86-8
Molecular Formula:C5H8O
(H3C)2C=CHCHO
C5H8O
(H3C)2C=CHCHO
C5H8O
Molecular Weight:84.12 g/mol
Availability:
In Stock
CAS No.:1034-01-1
Molecular Formula:C15H22O5
Molecular Weight:282.33 g/mol
Availability:
In Stock
CAS No.:115-96-8
Molecular Formula:C6H12Cl3O4P
C6H12Cl3O4P
(ClCH2CH2O)3PO
C6H12Cl3O4P
(ClCH2CH2O)3PO
Molecular Weight:285.5 g/mol
Availability:
In Stock
CAS No.:3087-16-9
Molecular Formula:C27H26N2NaO7S2
Molecular Weight:577.6 g/mol
Availability:
In Stock





